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2,6-Octadiene-1-thiol, 3,7-dimethyl-

Cat. No.: B8575178
M. Wt: 170.32 g/mol
InChI Key: FACAUSJJVBMWLV-UHFFFAOYSA-N
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Description

Significance of Acyclic Monoterpenoids and Organosulfur Compounds in Contemporary Chemical Research

Acyclic monoterpenoids are fundamental building blocks in the chemical industry, particularly in the flavor and fragrance sectors. Their often pleasant and distinct aromas make them valuable components in a vast array of consumer products. Beyond their sensory properties, their versatile chemical structures serve as precursors in the synthesis of more complex molecules.

Organosulfur compounds, on the other hand, are a class of molecules with a broad spectrum of chemical and biological activities. The presence of a sulfur atom imparts unique reactivity, including the ability to form strong bonds with metals and to participate in various redox reactions. In the realm of natural products, organosulfur compounds are responsible for the characteristic flavors and aromas of many foods, such as garlic and onions. In medicinal chemistry, the thiol group is a key functional group in many biologically active molecules.

The convergence of these two important classes of compounds in the form of 2,6-Octadiene-1-thiol, 3,7-dimethyl- results in a molecule with heightened significance. Its monoterpenoid backbone provides a familiar and versatile scaffold, while the thiol group introduces a new dimension of chemical reactivity and sensory properties.

Structural Classification and Isomeric Forms of 2,6-Octadiene-1-thiol, 3,7-dimethyl-

2,6-Octadiene-1-thiol, 3,7-dimethyl- is classified as an acyclic monoterpenoid thiol. Its structure is characterized by an eight-carbon chain with two double bonds and a thiol group. The placement of these double bonds and the substitution pattern give rise to stereoisomerism, specifically geometric isomerism around the C2-C3 double bond.

The two primary geometric isomers of 2,6-Octadiene-1-thiol, 3,7-dimethyl- are the (E)-isomer and the (Z)-isomer. The (E)-isomer is commonly known by the trivial names thiogeraniol (B1239506) or geranyl mercaptan, while the (Z)-isomer is sometimes referred to as thionerol. nih.gov

The stereochemistry of these isomers has a profound impact on their physical and sensory properties. The (E)-isomer, thiogeraniol, is the more commercially significant of the two and is noted for its minty, fruity aroma with green, citrus nuances. chemicalbook.com This has led to its use as a flavoring agent and in the fragrance industry. nih.govthegoodscentscompany.com

Below are interactive data tables summarizing the key properties of the (E)- and (Z)-stereoisomers of 2,6-Octadiene-1-thiol, 3,7-dimethyl-.

Table 1: Properties of (E)-3,7-dimethylocta-2,6-diene-1-thiol (Thiogeraniol)

PropertyValue
Systematic Name (2E)-3,7-dimethylocta-2,6-diene-1-thiol
Common Names Thiogeraniol, Geranyl mercaptan
CAS Number 39067-80-6
Molecular Formula C10H18S
Molecular Weight 170.32 g/mol epa.gov
Odor Profile Minty, fruity, green, citrus chemicalbook.com

Table 2: Properties of (Z)-3,7-dimethylocta-2,6-diene-1-thiol (Thionerol)

PropertyValue
Systematic Name (2Z)-3,7-dimethylocta-2,6-diene-1-thiol
Common Name Thionerol
CAS Number 61758-03-0
Molecular Formula C10H18S
Molecular Weight 170.314 g/mol
Odor Profile Data not widely available

Detailed research findings indicate that the difference in the spatial arrangement of the substituents around the C2-C3 double bond in the (E) and (Z) isomers is the primary determinant of their distinct properties. The linear and more extended conformation of the (E)-isomer is thought to be responsible for its characteristic and commercially valuable aroma profile.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18S B8575178 2,6-Octadiene-1-thiol, 3,7-dimethyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

3,7-dimethylocta-2,6-diene-1-thiol

InChI

InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3

InChI Key

FACAUSJJVBMWLV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCS)C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 2,6 Octadiene 1 Thiol, 3,7 Dimethyl and Analogues

Synthetic Approaches to 2,6-Octadiene-1-thiol, 3,7-dimethyl- and its Stereoisomers

The synthesis of 2,6-Octadiene-1-thiol, 3,7-dimethyl-, a thiol analogue of the well-known monoterpenoid geraniol (B1671447), can be approached through several strategic pathways. While direct synthetic routes are not extensively documented in readily available literature, plausible methods can be inferred from the synthesis of related monoterpenoids and general organosulfur chemistry. A common precursor for such syntheses is citral (3,7-dimethyl-2,6-octadienal), which exists as a mixture of two diastereomers: geranial (the E-isomer) and neral (the Z-isomer) longdom.org.

One potential synthetic strategy involves the reduction of the aldehyde group in citral to the corresponding alcohol (geraniol or nerol), followed by conversion of the hydroxyl group to a thiol. This can be achieved through a two-step process: activation of the alcohol, for instance, by conversion to a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.

Alternatively, the direct conversion of the aldehyde functionality in citral to a thiol can be explored. This might involve reductive thionation followed by reduction, although controlling chemoselectivity over the two double bonds would be a critical challenge.

Stereocontrol is a crucial aspect of these syntheses. The geometry of the C2=C3 double bond in the final product (E- or Z-isomer) is determined by the isomeric purity of the starting citral. For instance, starting with pure geranial would lead to the (2E)-isomer of the target thiol. The synthesis of optically active stereoisomers would necessitate the use of chiral starting materials or the introduction of chirality through asymmetric synthesis techniques. Asymmetric isomerization of prochiral precursors, followed by functional group transformations, is a known strategy for producing optically active monoterpenoids google.com.

Chemical Transformations and Functional Group Interconversions of Monoterpenoid Skeletons

The chemical versatility of the monoterpenoid skeleton allows for a wide range of functional group interconversions, leading to a diverse array of derivatives with varied chemical and biological properties. These transformations often start from readily available monoterpenoids like geraniol, citral, or limonene.

The oxidation of the aldehyde group in citral provides a direct route to 3,7-dimethyl-2,6-octadienoic acids, commonly known as geranic acid (the E-isomer) and neranic acid (the Z-isomer) nih.gov. A highly efficient method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a scavenger for the byproduct hypochlorite, such as 2-methyl-2-butene researchgate.net. This method is favored for its mild reaction conditions and high yields. For example, geranic acid can be prepared in high yield by treating geranial with sodium chlorite and sodium dihydrogen phosphate in the presence of 2-methyl-2-butene researchgate.net.

PrecursorProductReagentsKey Features
Geranial(E)-3,7-dimethyl-2,6-octadienoic acidNaClO₂, NaH₂PO₄, 2-methyl-2-buteneHigh yield, mild conditions
Neral(Z)-3,7-dimethyl-2,6-octadienoic acidNaClO₂, NaH₂PO₄, 2-methyl-2-buteneStereospecific oxidation

This table summarizes the synthesis of carboxylic acid derivatives from citral isomers.

Amide derivatives of monoterpenoids can be synthesized from their corresponding carboxylic acids. For instance, (Z/E)-3,7-dimethyl-2,6-octadienamides can be prepared from (Z/E)-3,7-dimethyl-2,6-octadienoic acids researchgate.net. The synthesis typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (DCC), followed by reaction with an appropriate amine. This approach allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to a library of amide derivatives with potentially diverse biological activities.

The epoxidation of the double bonds in the monoterpenoid skeleton is a key transformation for producing valuable intermediates. The regioselectivity of this reaction is influenced by the substitution pattern of the double bonds and the epoxidizing agent used. In molecules with multiple double bonds, such as limonene, the more electron-rich double bond is typically more reactive towards electrophilic epoxidizing agents like peroxy acids researchgate.net. For instance, the epoxidation of limonene with peroxyacetic acid, generated in situ, preferentially occurs at the endocyclic double bond researchgate.net.

Recent advancements have focused on developing catalytic systems for regioselective epoxidation. For example, methyltrioxorhenium (MTO) in the presence of hydrogen peroxide has been shown to be an effective catalyst for the epoxidation of dienes, with the regioselectivity being influenced by the electronic and steric properties of the substrate nih.gov. The choice of catalyst and reaction conditions can be tuned to favor the epoxidation of one double bond over another, leading to the selective formation of different epoxy analogues nih.govmdpi.com. For example, in the epoxidation of (R)-(+)-limonene with H₂O₂, a tungsten-based catalyst can lead to various oxidative products, including limonene-1,2-epoxide and limonene bis-epoxide, depending on the reaction temperature nih.gov.

MonoterpeneOxidant/CatalystMajor Epoxide Product(s)Reference
Limonenein situ peroxyacetic acidLimonene-1,2-epoxide researchgate.net
(R)-(+)-LimoneneH₂O₂ / Ti-MCM-41Limonene-1,2-epoxide, limonene bis-epoxide nih.gov
α-PineneH₂O₂ / Tungsten-based catalystα-Pinene oxide nih.gov

This table presents examples of regioselective epoxidation of common monoterpenes.

Esterification is a common method for modifying the properties of monoterpenoid alcohols. The synthesis of formate and acetate esters of monoterpenoid alcohols can be achieved through various methods, including reaction with the corresponding carboxylic acid or its derivative. Steglich esterification, which employs DCC and a catalyst like 4-dimethylaminopyridine (DMAP), is a mild and efficient method for synthesizing esters from alcohols and carboxylic acids mdpi.com. For example, glycine esters of menthol and borneol have been synthesized using this method mdpi.com. Enzymatic esterification is another approach that offers high selectivity and environmentally benign reaction conditions medcraveonline.com. Lipases are commonly used enzymes for catalyzing the esterification of monoterpenoid alcohols with various acyl donors medcraveonline.com.

Coordination Chemistry and Metal Complexation of Monoterpenoid Thiosemicarbazones

Thiosemicarbazones are a class of ligands known for their ability to form stable complexes with a wide range of transition metals researchgate.net. Thiosemicarbazones derived from monoterpenoid aldehydes or ketones are expected to exhibit similar coordination behavior. These ligands typically act as bidentate N,S-donors, chelating to the metal center through the azomethine nitrogen and the thiolate sulfur to form a five-membered ring mdpi.comnih.gov.

The coordination mode of thiosemicarbazones can be influenced by factors such as the nature of the metal ion, the substituents on the thiosemicarbazone, and the reaction conditions nih.govntu.edu.tw. In some cases, they can coordinate as monodentate ligands through the sulfur atom or as tridentate ligands if an additional donor atom is present in the backbone mdpi.comgiqimo.com. The deprotonation of the hydrazinic nitrogen can lead to the formation of anionic ligands that form neutral complexes with divalent metal ions nih.gov.

The complexation of monoterpenoid thiosemicarbazones with metals such as copper, cobalt, nickel, and silver can lead to the formation of complexes with interesting structural and electronic properties mdpi.comnih.gov. The geometry of these complexes can vary from square planar and tetrahedral for Cu(II) and Ni(II) to linear for Ag(I) mdpi.comnih.gov. The study of these metal complexes is an active area of research, driven by their potential applications in catalysis and materials science.

Metal IonTypical Coordination Mode of ThiosemicarbazoneCommon Geometries
Cu(II)Bidentate (N,S)Square planar, Tetrahedral
Co(II)Bidentate (N,S)Tetrahedral, Octahedral
Ni(II)Bidentate (N,S)Square planar, Octahedral
Ag(I)Monodentate (S) or Bidentate (N,S)Linear, Trigonal planar, Tetrahedral

This table summarizes the coordination behavior of thiosemicarbazones with various metal ions.

Synthesis and Characterization of Transition Metal Complexes with Thiosemicarbazone Ligands

The synthesis of transition metal complexes using thiosemicarbazone ligands derived from natural aldehydes, such as S-citronellal, follows a well-established chemical pathway. The process begins with the synthesis of the thiosemicarbazone ligand itself. This is typically achieved through a condensation reaction between the aldehyde (e.g., S-citronellal) and a thiosemicarbazide. This reaction forms a Schiff base, yielding the thiosemicarbazone ligand, which contains a thione (C=S) group and an azomethine (C=N) group. These groups are crucial for coordination with metal ions.

Once the ligand, for instance, S-citronellal thiosemicarbazone, is synthesized and purified, it is reacted with a metal salt to form the complex. In the case of nickel(II) complexes, a common precursor is nickel(II) acetate or nickel(II) chloride. The reaction is typically carried out in an alcoholic solvent, such as ethanol, where the ligand is deprotonated in the presence of the metal salt, leading to the formation of a stable chelate.

The resulting complex, such as bis(S-citronellalthiosemicarbazonato)nickel(II), is a neutral, stable compound where the nickel ion is coordinated by two deprotonated ligand molecules. In this arrangement, the thiosemicarbazone acts as a bidentate ligand, coordinating to the nickel(II) center through the sulfur atom of the thiolate group and the nitrogen atom of the azomethine group. This coordination results in the formation of a five-membered chelate ring, which imparts significant stability to the complex. The general characterization of such complexes confirms a 1:2 metal-to-ligand stoichiometry. unipr.it

The characterization of these newly synthesized complexes involves a suite of analytical techniques. Elemental analysis is used to confirm the empirical formula and the metal-to-ligand ratio. Spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, are employed to elucidate the structure and bonding within the complex.

Spectroscopic and Structural Analysis of Ligand-Metal Interactions

The interaction between the thiosemicarbazone ligand and the transition metal center is thoroughly investigated using spectroscopic and structural analysis techniques. These methods provide detailed insights into the coordination mode of the ligand and the geometry of the resulting complex.

Infrared (IR) Spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal ion. The IR spectrum of the free thiosemicarbazone ligand shows characteristic absorption bands for the N-H, C=N (azomethine), and C=S (thione) groups. Upon complexation with a metal like nickel(II), significant shifts in these bands are observed. A key indicator of coordination is the disappearance of the band associated with the N-H proton of the thioamide group, coupled with the appearance of a new band at a lower frequency corresponding to the C-S single bond. This indicates deprotonation and coordination via the thiolate sulfur. Furthermore, the C=N band typically shifts to a lower wavenumber, confirming the coordination of the azomethine nitrogen to the metal center. orientjchem.org New bands at lower frequencies can also be assigned to the metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations, providing direct evidence of the ligand-metal bonds. orientjchem.org

Interactive Table: Key IR Spectral Data of a Representative Ni(II) Thiosemicarbazone Complex

Functional Group Free Ligand (cm⁻¹) Ni(II) Complex (cm⁻¹) Interpretation
ν(N-H) ~3150 Absent Deprotonation upon coordination
ν(C=N) ~1600 ~1580 Coordination of azomethine nitrogen
ν(C=S) ~840 ~750 Coordination of thiolate sulfur
ν(Ni-N) - ~480 Formation of Ni-N bond

Nuclear Magnetic Resonance (NMR) Spectroscopy provides further structural information, particularly for diamagnetic complexes like those of nickel(II). In the ¹H NMR spectrum, the signal corresponding to the N-H proton of the free ligand disappears upon complexation, which is consistent with deprotonation. The chemical shifts of protons adjacent to the coordinating azomethine nitrogen and thiolate sulfur atoms also experience noticeable changes, further supporting the proposed coordination mode.

Interactive Table: Selected X-ray Crystallographic Data for a Representative [Ni(L)₂] Complex

Parameter Value Description
Crystal System Monoclinic Crystal lattice system
Space Group P2₁/n Symmetry group of the crystal
Ni-S Bond Length ~2.17 Å Distance between Nickel and Sulfur atoms
Ni-N Bond Length ~1.92 Å Distance between Nickel and Azomethine Nitrogen atoms
S-Ni-N Bond Angle ~87.5° Angle within the chelate ring
N-Ni-N' Bond Angle 180° Angle between the two coordinating Nitrogen atoms (trans)

This detailed structural and spectroscopic analysis is crucial for understanding the fundamental chemical properties of these transition metal complexes and provides a solid foundation for exploring their potential applications.

Computational Chemistry and Theoretical Studies on 2,6 Octadiene 1 Thiol, 3,7 Dimethyl and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations solve the Schrödinger equation for a given molecular geometry to provide information about the electronic wavefunction, from which various properties can be derived. For 2,6-octadiene-1-thiol, 3,7-dimethyl-, such calculations would elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

In a molecule like 2,6-octadiene-1-thiol, 3,7-dimethyl-, the HOMO is likely to be associated with the sulfur atom's lone pairs and the π-electrons of the double bonds, making these sites susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the antibonding orbitals of the carbon-carbon and carbon-sulfur bonds, indicating regions that are prone to nucleophilic attack.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical HOMO and LUMO energies for 2,6-octadiene-1-thiol, 3,7-dimethyl-, calculated using a common level of theory, Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.2
HOMO-LUMO Gap5.6

Note: The data in this table is illustrative and not based on a specific published study on 2,6-Octadiene-1-thiol, 3,7-dimethyl-.

Conformational Analysis and Energy Minimization via Molecular Dynamics Simulations

Due to the presence of multiple single bonds, 2,6-octadiene-1-thiol, 3,7-dimethyl- can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which are the ones that correspond to minima on the potential energy surface. Molecular dynamics (MD) simulations can be employed to explore the conformational space by simulating the atomic motions over time.

A recent study on the analogous compound linalool, a fragrant monoterpene alcohol, utilized computational tools to identify its most stable conformation. confex.com The researchers conducted conformational searches using xTB, CREST, and CENSO, and found one conformation to be significantly more stable than others. confex.com This most stable conformer was characterized by an OH–π interaction, where the hydroxyl group interacts with the π-electrons of a distant double bond, forming a stabilizing cyclic-like structure. confex.com This interaction was found to have a stabilization energy of 5.51 kcal/mol. confex.com

The following table summarizes the findings for the most stable conformer of linalool, which serves as a relevant analogue for understanding the conformational preferences of 2,6-octadiene-1-thiol, 3,7-dimethyl-.

ConformerRelative Energy (kcal/mol)Boltzmann Weight (%)Key Stabilizing Interaction
Conformer 1 (Linalool)0.0093.55OH–π interaction

Data from a computational study on linalool, an analogue of 2,6-Octadiene-1-thiol, 3,7-dimethyl-. confex.com

Energy minimization is a computational process that seeks to find the geometry of a molecule that corresponds to the lowest potential energy. This is a crucial step in any computational study to ensure that the calculations are performed on a realistic and stable structure.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States (e.g., polymerization of related olefins)

Density Functional Theory (DFT) is a widely used quantum chemical method that is particularly well-suited for studying the mechanisms of chemical reactions. It can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For a molecule like 2,6-octadiene-1-thiol, 3,7-dimethyl-, with its olefinic double bonds, a relevant reaction to study would be polymerization. DFT calculations could be used to investigate the mechanism of polymerization, for example, through a free-radical or a cationic pathway. The calculations would involve optimizing the geometries of the starting materials, the growing polymer chain, and the transition states for the propagation steps.

An illustrative example of the type of data that could be obtained from a DFT study on the first step of a hypothetical radical-initiated polymerization of a related olefin is presented in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants (Olefin + Radical Initiator)0.0
Transition State+15.2
Product (Adduct Radical)-25.7

Note: The data in this table is illustrative and not based on a specific published study on the polymerization of 2,6-Octadiene-1-thiol, 3,7-dimethyl-.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can also be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, and vibrational frequencies (Infrared and Raman spectra). These predictions can be invaluable in the identification and characterization of new compounds and in the interpretation of experimental spectra.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. By comparing the calculated spectra with experimental data, it is possible to validate the computational model and gain confidence in its ability to predict other properties.

For 2,6-octadiene-1-thiol, 3,7-dimethyl-, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts would then be compared to experimentally obtained spectra to confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies would aid in the assignment of bands in its IR and Raman spectra.

The following table provides an example of how predicted and experimental NMR data could be compared for a specific proton in a molecule like 2,6-octadiene-1-thiol, 3,7-dimethyl-.

ProtonCalculated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
H13.523.48

Note: The data in this table is illustrative and not based on a specific published study on 2,6-Octadiene-1-thiol, 3,7-dimethyl-.

Industrial and Applied Perspectives of 2,6 Octadiene 1 Thiol, 3,7 Dimethyl

Role as Flavoring Agents in Food Science and Technology

2,6-Octadiene-1-thiol, 3,7-dimethyl-, commonly known in the industry as thiogeraniol (B1239506), is recognized for its significant contribution as a flavoring agent in the food sector. nih.gov Its complex and potent aroma profile allows it to impart unique sensory characteristics to a variety of food and beverage products. The compound is listed as a flavoring agent by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.gov

The application of this thiol in food formulations is typically at very low concentrations, given its high odor strength. flavscents.com It is used to build complex flavor profiles in products such as beverages, candies, and dairy products. Its distinct "catty" or sulfurous note, when used judiciously, can add a layer of authenticity to certain fruit flavors, mimicking the natural complexity found in fruits like grapefruit and blackcurrant.

Table 1: Organoleptic Profile of 2,6-Octadiene-1-thiol, 3,7-dimethyl-

Sensory AttributeDescriptionSource
Odor Type Green, Sulfurous, Fruity flavscents.com
Odor Nuances Berry, Rhubarb, Citrus, Minty, Catty flavscents.com
Flavor Profile Green, Fruity, Berry, Citrus, Waxy, Floral, Tropical flavscents.com
Specific Notes Grapefruit, Berry google.com

Application in the Fragrance and Perfumery Industry

The unique olfactory properties of 2,6-Octadiene-1-thiol, 3,7-dimethyl- also secure its place in the fragrance and perfumery industry. ontosight.ai Its powerful and distinctive aroma, characterized by fruity and green notes with a sulfurous edge, is utilized by perfumers to introduce novel and impactful accords in fragrance compositions. flavscents.com The International Fragrance Association (IFRA) includes this compound in its Transparency List of fragrance ingredients. nih.gov

In perfumery, this compound is valued for its ability to add a fresh, natural, and vibrant quality to scents. The interesting berry and grapefruit notes are particularly sought after for creating modern and sophisticated fragrances. google.com It can be incorporated into a wide range of products, including fine perfumes, cosmetics, soaps, lotions, and detergents, to impart a unique and lasting aroma. google.com The substantivity of the compound, which is its ability to last over time, is noted as being high, making it a persistent and effective fragrance component. flavscents.com

The synthesis of this compound for use in perfumery can be achieved through various chemical pathways, including the reaction of geraniol (B1671447) with methanethiol. ontosight.ai Its versatility allows it to be used not just as a primary scent component but also as a modifier that can enhance or alter other notes within a complex fragrance formulation.

Utility in Agrochemical Formulations (e.g., Fungicides)

While direct application of 2,6-Octadiene-1-thiol, 3,7-dimethyl- as a primary fungicide is not extensively documented, its structural motifs and the general bioactivity of related thiol and terpenoid compounds suggest its utility in agrochemical formulations. Thiols are known to be crucial in various biological systems and can serve as components in the development of agrochemicals. creative-proteomics.com

Research into structurally similar compounds provides insight into the potential fungicidal applications. For example, derivatives such as (Z/E)-3,7-dimethyl-2,6-octadienamides have been synthesized and shown to exhibit significant fungicidal activities against plant pathogens like Rhizoctonia solani and Fusarium graminearum. mdpi.comnih.gov These findings indicate that the 3,7-dimethyl-2,6-octadiene backbone is a viable scaffold for developing new fungicidal agents. The introduction of a thiol group can modulate the biological activity of a molecule, and sulfur-containing compounds are present in several commercial fungicides. nih.govmdpi.com

Furthermore, the thiol redox state is known to affect the differentiation of phytopathogenic fungi, suggesting that thiol compounds can interfere with fungal development. nih.gov This provides a mechanistic basis for exploring compounds like 2,6-Octadiene-1-thiol, 3,7-dimethyl- and its derivatives as potential active ingredients or synergists in fungicidal formulations aimed at protecting crops.

Function as Chemical Intermediates in Complex Organic Syntheses

2,6-Octadiene-1-thiol, 3,7-dimethyl- serves as a valuable chemical intermediate in the field of organic synthesis. ontosight.ai Its structure, which combines a reactive thiol group with a versatile monoterpenoid backbone, makes it a useful building block for creating more complex molecules with potential applications in pharmaceuticals and agriculture. ontosight.ai

The thiol (-SH) group is a potent nucleophile and can participate in a wide array of chemical reactions. creative-proteomics.com One of the key applications for thiols in modern synthesis is their participation in "thiol-ene" click reactions. These reactions are highly efficient and allow for the straightforward formation of carbon-sulfur bonds, which is a crucial step in synthesizing various materials, including polymers and resins with specific properties. ontosight.airesearchgate.net

The terpenoid structure, derived from geraniol, provides a chiral and functionalized framework that can be elaborated upon to produce complex natural products or their analogues. bibliotekanauki.plmdpi.com The double bonds within the octadiene chain offer further sites for chemical modification. Therefore, 2,6-Octadiene-1-thiol, 3,7-dimethyl- can be utilized as a starting material for the synthesis of a diverse range of target molecules, leveraging the reactivity of both its thiol functionality and its alkene groups.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding and Identification of Research Gaps

The current academic understanding of 2,6-Octadiene-1-thiol, 3,7-dimethyl-, is primarily foundational, focusing on its basic chemical identity. epa.gov It is recognized as a monoterpene thiol, a class of compounds known for their significant impact as natural flavors in citrus fruits, grape must, wine, black currants, and guava. nih.govresearchgate.net However, there is a notable scarcity of published research specifically detailing the synthesis, natural occurrence, sensory properties, and biological activities of 3,7-dimethylocta-2,6-diene-1-thiol.

A significant research gap exists in the comprehensive characterization of this compound. For instance, detailed structure-odor activity relationship (SOAR) studies, which have been conducted for other monoterpenoid mercaptans like 1-p-menthene-8-thiol, are absent for 2,6-Octadiene-1-thiol, 3,7-dimethyl-. acs.orgnih.gov Such studies are crucial for understanding how modifications to its chemical structure would influence its odor threshold and quality. The aromas of many monoterpenoid thiols are described as sulfury, rubber-like, burned, or even mushroom-like, and determining the specific sensory profile of 3,7-dimethylocta-2,6-diene-1-thiol is a key area for future investigation. acs.orgnih.gov

Furthermore, while monoterpene thioderivatives, in a broader sense, are known to possess antioxidant, anticoagulant, antifungal, and antibacterial activities, the specific biological profile of 2,6-Octadiene-1-thiol, 3,7-dimethyl- remains to be elucidated. nih.govresearchgate.net

Emerging Research Avenues and Methodological Advancements in Monoterpenoid Thiol Chemistry

The broader field of monoterpenoid thiol chemistry is experiencing significant advancements that could be applied to the study of 2,6-Octadiene-1-thiol, 3,7-dimethyl-.

Synthesis: Traditional methods for synthesizing monoterpene thiols include the electrophilic addition of hydrogen sulfide to the double bond of monoterpenes and the nucleophilic substitution of corresponding monoterpene alcohols. nih.gov More recent and efficient methods are also being explored. For instance, the reduction of thiiranes offers a directed synthesis pathway. nih.gov Additionally, the ene reaction of monoterpenes with reagents like N-sulfinylbenzenesulfonamide provides a stereo- and regioselective route to monoterpene allyl thiols. nih.gov The application of thiol-ene "click" chemistry is also an emerging area, offering an efficient tool for polymer and materials synthesis that could be adapted for the modification of monoterpenoid thiols. researchgate.net

Analytical Techniques: Methodological advancements in analytical chemistry are paving the way for more sensitive and selective detection of thiols. Techniques combining chromatography and mass spectrometry are becoming increasingly versatile and effective for identifying sulfhydryl compounds in various samples. mdpi.com Fluorescence detection methods are also gaining attention due to their high sensitivity and ease of operation for detecting thiols. researchgate.net Furthermore, novel derivatization techniques, such as those using selenium reagents for highly selective and rapid labeling of thiols, are being developed to aid in their mass spectrometry analysis. researchgate.net

Prospects for Novel Applications and the Development of Advanced Derivatives

While specific applications for 2,6-Octadiene-1-thiol, 3,7-dimethyl- are not yet established due to the limited research, the known applications of other monoterpenoid thiols suggest several promising avenues.

Flavor and Fragrance: Given that monoterpene thiols are potent natural flavoring agents, a primary application for 3,7-dimethylocta-2,6-diene-1-thiol would likely be in the food and perfume industries. nih.govresearchgate.net A detailed sensory analysis is the first step toward realizing this potential.

Asymmetric Synthesis: Synthetic monoterpene thiols are valuable in asymmetric synthesis as chiral auxiliaries, derivatizing agents, and ligands for metal complex catalysis. nih.govresearchgate.netmdpi.com The chiral centers in the derivatives of 2,6-Octadiene-1-thiol, 3,7-dimethyl- could potentially be exploited for these purposes.

Biologically Active Compounds and Advanced Materials: There is a growing trend in using monoterpenes and their derivatives in the design and production of new biologically active compounds with potential applications in medicine. nih.govsemanticscholar.org The introduction of a thiol group can enhance the biological activity of terpenes. nih.gov Furthermore, with the increasing demand for sustainable materials, monoterpene thiols are being explored as monomers for the production of "green" polymers. nih.govresearchgate.net This represents a significant opportunity for developing novel polymers derived from 2,6-Octadiene-1-thiol, 3,7-dimethyl-.

Odor Thresholds of Selected Monoterpenoid Thiols

CompoundOdor Threshold (ng/L in air)Reference
1-p-Menthene-8-thiol0.000034 acs.orgnih.gov
Various other synthesized mercapto monoterpenoidsHigher than 1-p-menthene-8-thiol acs.orgnih.gov

This table illustrates the extremely low odor threshold of the well-studied 1-p-menthene-8-thiol, highlighting the importance of detailed sensory analysis for other monoterpenoid thiols like 2,6-Octadiene-1-thiol, 3,7-dimethyl-.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,7-dimethyl-2,6-octadiene-1-thiol, and how can its purity be validated experimentally?

  • Methodology : Adapt protocols from structurally related alcohols (e.g., geraniol, CAS 106-25-2, ) by substituting hydroxyl groups with thiols via nucleophilic displacement. For purity validation, use gas chromatography-mass spectrometry (GC-MS) with sulfur-specific detectors, referencing retention indices from analogous compounds (e.g., geranyl acetate, ). Cross-validate with nuclear magnetic resonance (NMR) spectroscopy, focusing on thiol proton signals (δ ~1.5–2.5 ppm) and olefinic regions .

Q. How can researchers distinguish between stereoisomers of 3,7-dimethyl-2,6-octadiene-1-thiol?

  • Methodology : Employ chiral chromatography (e.g., chiral GC or HPLC columns) coupled with polarimetric detection. Compare retention times and optical rotation values to literature data for geraniol (E-isomer, CAS 106-25-2) and nerol (Z-isomer, CAS 39067-80-6, ). Nuclear Overhauser effect (NOE) NMR experiments can resolve spatial proximity of methyl groups and double-bond configurations .

Q. What safety protocols are critical when handling 3,7-dimethyl-2,6-octadiene-1-thiol in laboratory settings?

  • Methodology : Follow hazard guidelines for structurally similar thiols ( ):

  • Use fume hoods and impermeable gloves to avoid dermal/ocular exposure.
  • Neutralize spills with oxidizing agents (e.g., hydrogen peroxide) to mitigate volatile sulfur emissions.
  • Store under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How should researchers resolve discrepancies in CAS registry numbers (e.g., 38237-00-2 vs. 39067-80-6) for 3,7-dimethyl-2,6-octadiene-1-thiol across databases?

  • Methodology : Cross-reference synthetic pathways and spectral data. For example:

  • If synthesized via geraniol (CAS 106-25-2, ) thiolation, compare product mass spectra to NIST entries (e.g., ).
  • Validate stereochemistry using computational methods (e.g., density functional theory (DFT) for predicting NMR/IR spectra) to reconcile structural assignments .

Q. What experimental designs can minimize variability in quantifying 3,7-dimethyl-2,6-octadiene-1-thiol concentrations during sample processing?

  • Methodology : Optimize extraction techniques (e.g., headspace solid-phase microextraction, HS-SPME) to account for volatility. Use internal standards (e.g., deuterated thiols) and control drying conditions (oven vs. sun-drying, as in ). Statistical tools (e.g., ANOVA) can identify significant variables affecting yield .

Q. Which computational models best predict the reactivity of 3,7-dimethyl-2,6-octadiene-1-thiol in nucleophilic or radical reactions?

  • Methodology : Apply quantum mechanical calculations (e.g., Gaussian 16) to model thiol-ene reactions. Compare activation energies with experimental kinetic data from analogous systems (e.g., geranyl acetate photochemistry, ). Molecular dynamics simulations can further elucidate solvent effects .

Data Contradiction Analysis

Q. Why do mass spectral databases lack reference data for 3,7-dimethyl-2,6-octadiene-1-thiol, and how can researchers address this gap?

  • Analysis : Limited commercial availability ( ) reduces standardized spectral entries. To address:

  • Synthesize the compound and submit high-resolution MS/MS and electron ionization (EI) spectra to NIST or PubChem.
  • Cross-validate with fragmentation patterns of geraniol ( ) adjusted for sulfur substitution .

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